1-[3-(5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide
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Overview
Description
1-[3-(5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, an ethoxyphenyl group, and a thioxoimidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thioxoimidazolidinone Moiety: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.
Attachment of the Ethoxyphenyl Group: This step involves the reaction of the thioxoimidazolidinone intermediate with an ethoxyphenyl derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Piperidine Ring: The final step involves the cyclization of the intermediate to form the piperidine ring, which can be facilitated by heating under reflux in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
1-[3-(5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[3-(5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(5-{2-[(4-Methoxyphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide
- 1-[3-(5-{2-[(4-Phenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide
Uniqueness
1-[3-(5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or improve its solubility and stability compared to similar compounds.
Properties
Molecular Formula |
C23H33N5O4S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
1-[3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]propyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H33N5O4S/c1-3-32-18-7-5-17(6-8-18)25-20(29)15-19-22(31)26(2)23(33)28(19)12-4-11-27-13-9-16(10-14-27)21(24)30/h5-8,16,19H,3-4,9-15H2,1-2H3,(H2,24,30)(H,25,29) |
InChI Key |
NWRCJYUEXZZXDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3CCC(CC3)C(=O)N)C |
Origin of Product |
United States |
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